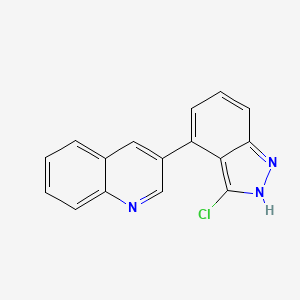
3-(3-chloro-1H-indazol-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-1H-indazol-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. The presence of the indazole moiety in this compound adds to its chemical complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 3-chloro-1H-indazole with a suitable quinoline derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions: 3-(3-Chloro-1H-indazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various quinoline and indazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different electronic properties.
Substitution Products: Derivatives with different substituents on the quinoline or indazole rings.
科学研究应用
3-(3-Chloro-1H-indazol-4-yl)quinoline has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(3-Chloro-1H-indazol-4-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
3-(3-Chloro-1H-indazol-4-yl)quinoline is unique due to its specific structural features. Similar compounds include other quinoline and indazole derivatives, such as:
Quinoline derivatives: 4-chloroquinoline, 8-hydroxyquinoline
Indazole derivatives: 1H-indazole, 3-chloro-1H-indazole
These compounds share structural similarities but differ in their functional groups and potential biological activities. The unique combination of quinoline and indazole in this compound contributes to its distinct properties and applications.
属性
分子式 |
C16H10ClN3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
3-(3-chloro-2H-indazol-4-yl)quinoline |
InChI |
InChI=1S/C16H10ClN3/c17-16-15-12(5-3-7-14(15)19-20-16)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H,19,20) |
InChI 键 |
MOXFMDJKWPWEES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NNC(=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


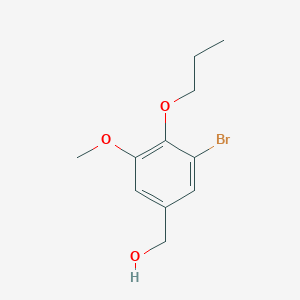


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
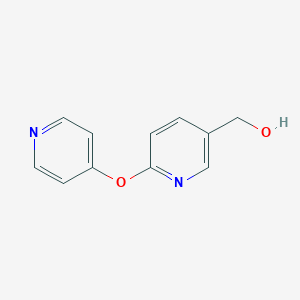

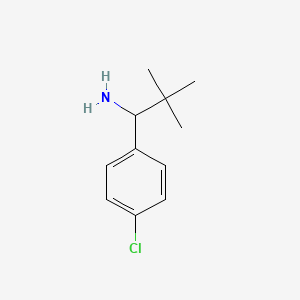

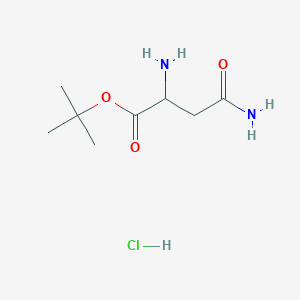
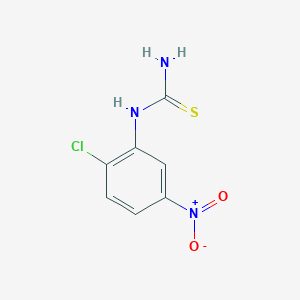
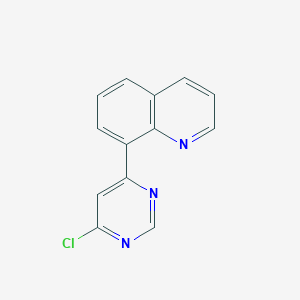
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
